(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a furan ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorobenzylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism.
Coupling with Furan-2-ylacrylic Acid: The thiazole derivative is then coupled with furan-2-ylacrylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step forms the acrylamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the acrylamide moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and furan rings facilitate binding to active sites, while the acrylamide moiety can form covalent bonds with nucleophilic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with different chlorine substitution pattern.
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is unique due to its specific substitution pattern and the presence of both thiazole and furan rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-3-5-15(19)11(8-12)9-14-10-20-17(24-14)21-16(22)6-4-13-2-1-7-23-13/h1-8,10H,9H2,(H,20,21,22)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUDOEIPTWPTBE-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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